molecular formula C13H24O4 B12659572 1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate CAS No. 94201-00-0

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate

Cat. No.: B12659572
CAS No.: 94201-00-0
M. Wt: 244.33 g/mol
InChI Key: FWDZBBIKQATTEH-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is an organic compound with the molecular formula C13H24O4. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, butyric acid (butanoic acid) reacts with 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol under acidic conditions to form the ester. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is unique due to its specific combination of alkyl groups and ester functionality. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in fragrances, flavorings, and as a plasticizer .

Properties

CAS No.

94201-00-0

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

(2-methyl-1-propanoyloxypentan-3-yl) butanoate

InChI

InChI=1S/C13H24O4/c1-5-8-13(15)17-11(6-2)10(4)9-16-12(14)7-3/h10-11H,5-9H2,1-4H3

InChI Key

FWDZBBIKQATTEH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CC)C(C)COC(=O)CC

Origin of Product

United States

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